An In-depth Technical Guide to 1-Bromo-2,4-dinitrobenzene: Chemical Properties and Structure
An In-depth Technical Guide to 1-Bromo-2,4-dinitrobenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Bromo-2,4-dinitrobenzene. It is an essential resource for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work. This document details the physicochemical characteristics, structural features, and key chemical reactions of 1-Bromo-2,4-dinitrobenzene. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and its application in biochemical assays, alongside visual representations of its structure and reaction mechanisms to facilitate a deeper understanding.
Introduction
1-Bromo-2,4-dinitrobenzene, with the CAS number 584-48-5, is a yellow crystalline solid that serves as a vital intermediate in various chemical syntheses.[1] Its unique structure, featuring a benzene (B151609) ring substituted with a bromine atom and two electron-withdrawing nitro groups, imparts significant reactivity, making it a valuable tool in organic chemistry.[2][3] The strategic placement of these functional groups renders the compound highly susceptible to nucleophilic aromatic substitution reactions, a characteristic widely exploited in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] Beyond its role as a synthetic building block, 1-Bromo-2,4-dinitrobenzene is also employed as a substrate in crucial biochemical assays, such as protein determination and the measurement of glutathione (B108866) S-transferase (GST) activity.[1][2]
Chemical Structure
The structure of 1-Bromo-2,4-dinitrobenzene is characterized by a benzene ring where a bromine atom is located at position 1, and two nitro groups (NO₂) are situated at positions 2 and 4.[4] This arrangement is critical to its chemical behavior. The IUPAC name for this compound is 1-bromo-2,4-dinitrobenzene.[4]
// Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,-2.25!"]; C4 [label="C", pos="0.81,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0!"];
// Define nodes for the substituents Br [label="Br", pos="0,3!"]; N2 [label="N", pos="-2.6,0!"]; O2_1 [label="O", pos="-3.4,0.75!"]; O2_2 [label="O", pos="-3.4,-0.75!"]; N4 [label="N", pos="1.62,-3.75!"]; O4_1 [label="O", pos="2.43,-4.5!"]; O4_2 [label="O", pos="0.81,-4.5!"]; H3 [label="H", pos="-1.62,-3!"]; H5 [label="H", pos="2.6,-0.75!"]; H6 [label="H", pos="0,-0.75!"];
// Draw the benzene ring with alternating double bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1; C2 -- C6 [style=double];
// Draw the substituents C1 -- Br; C2 -- N2; N2 -- O2_1 [style=double]; N2 -- O2_2; C4 -- N4; N4 -- O4_1 [style=double]; N4 -- O4_2; C3 -- H3; C5 -- H5; C6 -- H6; }
Figure 1: Chemical structure of 1-Bromo-2,4-dinitrobenzene.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-2,4-dinitrobenzene is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃BrN₂O₄ | [5] |
| Molecular Weight | 247.00 g/mol | [4][6] |
| Appearance | Yellow crystalline solid/powder | [1][4] |
| Melting Point | 71-73 °C | [1][6] |
| Boiling Point | 288 °C | [7] |
| Density | 1.91 g/cm³ | [8] |
| Solubility | Insoluble in water; slightly soluble in ethanol (B145695) and methanol; soluble in diethyl ether, chloroform. | [3][8][9][10] |
| Vapor Pressure | 0.00406 mmHg at 25°C | [7] |
| Flash Point | 128 °C | [7] |
Reactivity and Key Reactions
The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions makes the carbon atom attached to the bromine highly electrophilic.[2][3] This electronic arrangement facilitates nucleophilic aromatic substitution (SₙAr) reactions, which is the cornerstone of 1-Bromo-2,4-dinitrobenzene's utility in organic synthesis.[2][11]
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction of 1-Bromo-2,4-dinitrobenzene proceeds via a two-step addition-elimination mechanism.[11]
-
Addition of Nucleophile: A nucleophile attacks the carbon atom bonded to the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the ortho and para nitro groups.[11]
-
Elimination of Leaving Group: The bromide ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the substituted product.[11]
// Reactants Reactants [label="1-Bromo-2,4-dinitrobenzene + Nu⁻"];
// Meisenheimer Complex Intermediate [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Products Products [label="Substituted Product + Br⁻"];
// Arrows Reactants -> Intermediate [label="Addition (Rate-determining)"]; Intermediate -> Products [label="Elimination"]; }
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocols
Synthesis of 1-Bromo-2,4-dinitrobenzene via Nitration of Bromobenzene (B47551)
This protocol is adapted from the general procedure for the nitration of aromatic compounds.[12][13]
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95%)
-
Ice
-
Erlenmeyer flasks
-
Beakers
-
Hot plate
-
Suction filtration apparatus
-
Boiling chips
Procedure:
-
In a fume hood, carefully prepare a nitrating mixture by adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid in a 50-mL Erlenmeyer flask, keeping the mixture cool in an ice bath.
-
In a separate flask, place the bromobenzene.
-
Slowly add the nitrating mixture to the bromobenzene with constant swirling, maintaining the reaction temperature between 50-60°C using a water bath.
-
After the addition is complete, continue to heat the mixture in a warm water bath for 15 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture on ice, which should induce the crystallization of the product.
-
Carefully pour the acidic mixture into a beaker containing 50 mL of cold water to precipitate the crude product fully.
-
Collect the crude 1-Bromo-2,4-dinitrobenzene by suction filtration and wash it thoroughly with cold water to remove any residual acid.[12]
Purification by Recrystallization
Materials:
-
Crude 1-Bromo-2,4-dinitrobenzene
-
Ethanol (or other suitable solvent like ethyl ether or isopropyl ether)[1]
-
Erlenmeyer flask
-
Hot plate
-
Suction filtration apparatus
-
Filter paper
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid at the solvent's boiling point. Use a boiling chip to ensure smooth boiling.[12]
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[12]
-
To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold ethanol to remove any soluble impurities.[12]
-
Dry the crystals on filter paper. The purity can be checked by measuring the melting point.
Glutathione S-Transferase (GST) Activity Assay
1-Bromo-2,4-dinitrobenzene is used as a substrate in GST assays, where its conjugation with reduced glutathione (GSH) is monitored spectrophotometrically.[14] The following is a general protocol.
Materials:
-
1-Bromo-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Reduced Glutathione (GSH) solution
-
Phosphate (B84403) buffer (pH 6.5)
-
Sample containing GST (e.g., cell lysate)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare an assay cocktail by mixing phosphate buffer (pH 6.5), CDNB solution, and GSH solution.[8]
-
Pipette the assay cocktail into cuvettes for the blank and sample measurements.
-
Incubate the cuvettes at a constant temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.[8]
-
To the blank cuvette, add the appropriate buffer and zero the spectrophotometer at 340 nm.
-
Initiate the reaction in the sample cuvettes by adding the GST-containing sample and mix immediately.
-
Measure the increase in absorbance at 340 nm over a period of time (e.g., 5 minutes) to determine the rate of the reaction.[8][14] The rate of increase in absorbance is directly proportional to the GST activity.[14]
// Nodes A [label="Prepare Assay Cocktail\n(Buffer, CDNB, GSH)"]; B [label="Equilibrate Cocktail\nin Cuvettes"]; C [label="Add Sample (GST)"]; D [label="Measure Absorbance at 340 nm\n(Kinetic Read)"]; E [label="Calculate GST Activity"];
// Edges A -> B; B -> C; C -> D; D -> E; }
Figure 3: Workflow for a Glutathione S-Transferase (GST) Assay.
Safety and Handling
1-Bromo-2,4-dinitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled.[15] It causes severe skin burns and eye damage.[12][15] It is also a suspected mutagen and may cause skin sensitization.[8]
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as oxidizing agents.[11]
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9]
-
Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[9]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[9]
Conclusion
1-Bromo-2,4-dinitrobenzene is a highly versatile and reactive compound with significant applications in organic synthesis and biochemical research. Its well-defined chemical properties and reactivity, particularly in nucleophilic aromatic substitution reactions, make it an indispensable tool for chemists and biochemists. A thorough understanding of its characteristics, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a laboratory setting. This guide provides the foundational knowledge required for professionals working with this important chemical intermediate.
References
- 1. brainly.com [brainly.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-bromo-2,4-dinitrobenzene | Semantic Scholar [semanticscholar.org]
- 4. Provide the structure of the product formed from the reaction of ... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. assaygenie.com [assaygenie.com]
- 7. lookchem.com [lookchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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